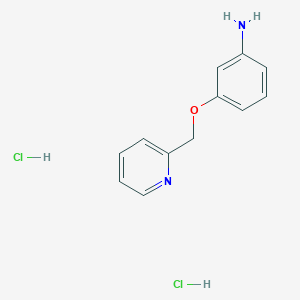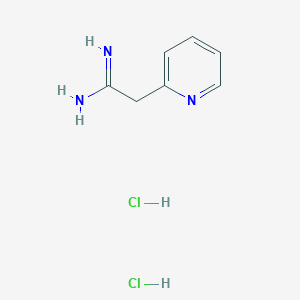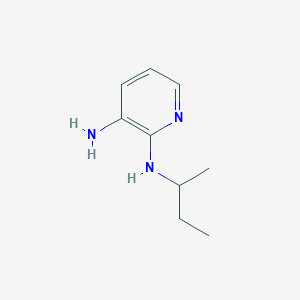
N2-(sec-Butyl)-2,3-pyridinediamine
Overview
Description
“N2-(sec-Butyl)-2,3-pyridinediamine” is a complex organic compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “N2-(sec-Butyl)” part suggests that a sec-butyl group is attached to the nitrogen atom in the 2-position of the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “N2-(sec-Butyl)-2,3-pyridinediamine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, the Williamson Ether Synthesis involves an alkyl halide undergoing nucleophilic substitution (SN2) by an alkoxide to produce an ether .Physical And Chemical Properties Analysis
The physical and chemical properties of “N2-(sec-Butyl)-2,3-pyridinediamine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
1. Application in Organometallic Chemistry
N2-(sec-Butyl)-2,3-pyridinediamine and related compounds have applications in organometallic chemistry. A study by Lennartsson, Hedström, and Håkansson (2010) explored the synthesis of di-sec-butylzinc complexes with various amine ligands, including pyridine derivatives. These complexes displayed chiral properties and potential as reactive chirogenic agents, highlighting their significance in the field of organometallic chemistry (Lennartsson, Hedström, & Håkansson, 2010).
2. Structural and Spectroscopic Characterization
Galić, Matković-Čalogović, and Cimerman (2000) conducted a study on a Schiff base derived from pyridinediamine. This research focused on characterizing its structure and spectroscopic properties, providing valuable insights into the chemical behavior and potential applications of pyridinediamine derivatives (Galić, Matković-Čalogović, & Cimerman, 2000).
3. Catalysis Research
Research into catalysis, particularly involving ketones, has seen the application of N2-(sec-Butyl)-2,3-pyridinediamine-related compounds. Nishiyama and Furuta (2007) demonstrated that multi-nitrogen-based ligands, such as those derived from pyridinediamine, can effectively catalyze the hydrosilylation of ketones (Nishiyama & Furuta, 2007).
4. Optical Properties and Applications
The study of optical properties and applications is another area where pyridinediamine derivatives are significant. Badran, Imran, and Hassan (2016) investigated the nonlinear optical properties of 2,3-pyridinediamine, revealing its potential in optical devices due to its excellent nonlinear optical coefficient (Badran, Imran, & Hassan, 2016).
Future Directions
properties
IUPAC Name |
2-N-butan-2-ylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFFMQOBEOLHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(sec-Butyl)-2,3-pyridinediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



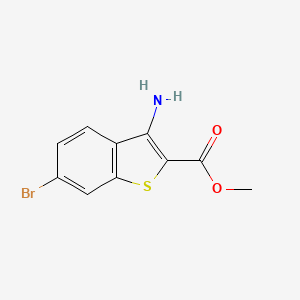

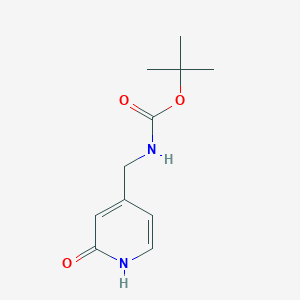
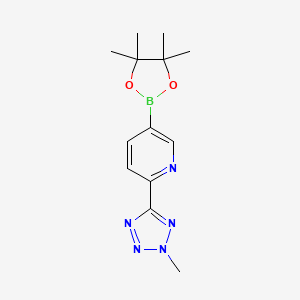
![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)
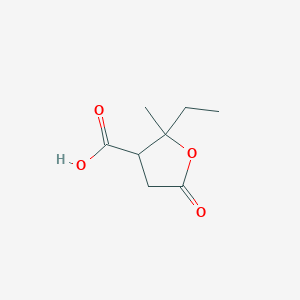

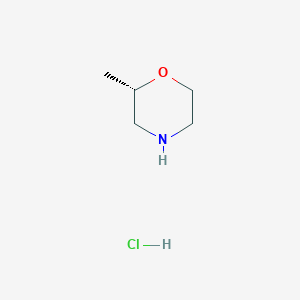
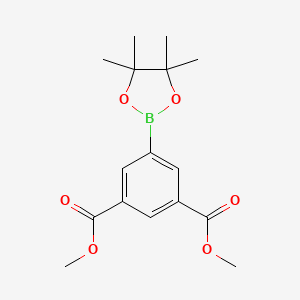
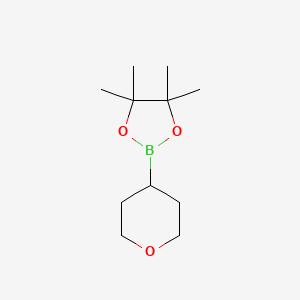
![(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1390874.png)

